Cas no 43043-08-9 (Bo.......)

Bo....... structure
Bo....... structure
Product Name:Bo.......
CAS No:43043-08-9
MF:C21H22O7
MW:386.395186901093
CID:1996177
PubChem ID:12310961
Update Time:2025-04-24

Bo....... Chemical and Physical Properties

Names and Identifiers

    • Bo.......
    • isoedultin
    • AKOS040763573
    • 43043-08-9
    • FS-8361
    • Inchi: 1S/C21H22O7/c1-6-11(2)20(24)28-21(4,5)19-18(25-12(3)22)16-14(26-19)9-7-13-8-10-15(23)27-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19+/m1/s1
    • InChI Key: UGPGHYBHAGRUHW-JZWAJAMXSA-N
    • SMILES: O1C2C=CC3C=CC(=O)OC=3C=2[C@H]([C@H]1C(C)(C)OC(/C(=C\C)/C)=O)OC(C)=O

Computed Properties

  • Exact Mass: 386.13655304g/mol
  • Monoisotopic Mass: 386.13655304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 720
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 88.1Ų

Bo....... Pricemore >>

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Additional information on Bo.......

Exploring the Versatile Applications and Properties of Boc-4-Piperidone (CAS No. 43043-08-9)

Boc-4-Piperidone (CAS No. 43043-08-9) is a crucial intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound, also known as tert-Butyl 4-oxopiperidine-1-carboxylate, has gained significant attention due to its versatile applications in drug discovery and material science. With the increasing demand for novel pharmaceutical compounds, Boc-4-Piperidone has become a focal point for researchers and manufacturers alike.

The chemical structure of Boc-4-Piperidone features a piperidone ring protected by a tert-butoxycarbonyl (Boc) group, making it an excellent building block for complex molecules. This protection strategy is widely used in peptide synthesis and medicinal chemistry, where selective deprotection is required. The Boc protecting group is particularly valued for its stability under various reaction conditions and its ease of removal under acidic conditions.

In recent years, Boc-4-Piperidone has been extensively studied for its role in the synthesis of piperidine derivatives, which are common structural motifs in many FDA-approved drugs. Researchers have utilized this compound to develop potential treatments for neurological disorders, cardiovascular diseases, and metabolic conditions. The growing interest in central nervous system (CNS) drugs has further increased the demand for high-quality Boc-4-Piperidone in pharmaceutical research.

The synthesis of Boc-4-Piperidone typically involves the protection of 4-piperidone with di-tert-butyl dicarbonate in the presence of a base. This process has been optimized over the years to achieve higher yields and purity, meeting the stringent requirements of pharmaceutical applications. Manufacturers now offer Boc-4-Piperidone with purity levels exceeding 98%, making it suitable for even the most sensitive synthetic routes.

From a market perspective, the global demand for Boc-4-Piperidone has shown steady growth, driven by the expanding pharmaceutical sector in emerging economies. The compound's versatility as a pharmaceutical intermediate has made it a valuable asset in the synthesis of various active pharmaceutical ingredients (APIs). Market analysts predict continued growth in this sector, particularly as more piperidine-based drugs enter clinical trials.

Quality control is paramount when working with Boc-4-Piperidone, as impurities can significantly affect downstream reactions. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to ensure product consistency. These quality assurance measures have made Boc-4-Piperidone a reliable choice for critical synthetic applications.

Environmental considerations have also shaped the production and use of Boc-4-Piperidone. Many manufacturers have adopted green chemistry principles in their synthesis processes, reducing solvent waste and energy consumption. This eco-friendly approach aligns with the pharmaceutical industry's growing commitment to sustainable practices while maintaining the high purity standards required for medicinal chemistry applications.

The storage and handling of Boc-4-Piperidone require standard laboratory precautions. The compound should be kept in a cool, dry place, protected from moisture and strong acids. While not classified as hazardous under normal conditions, proper laboratory safety protocols should always be followed when working with this chemical intermediate.

Recent advancements in flow chemistry have opened new possibilities for the large-scale production of Boc-4-Piperidone and its derivatives. This continuous processing technology offers advantages in terms of scalability, reproducibility, and safety compared to traditional batch methods. As these technologies mature, they may further reduce the cost and increase the availability of this important synthetic building block.

Looking to the future, Boc-4-Piperidone is expected to maintain its importance in medicinal chemistry. The ongoing development of targeted therapies and personalized medicine approaches will likely create new opportunities for this versatile intermediate. Researchers are particularly interested in its potential applications in the synthesis of small molecule inhibitors and protein-protein interaction modulators, areas that represent cutting-edge developments in drug discovery.

For those seeking detailed technical information about Boc-4-Piperidone, numerous scientific publications and patents describe its synthesis and applications. The compound's CAS registry number (43043-08-9) serves as a unique identifier for locating these resources in chemical databases. This wealth of available information makes Boc-4-Piperidone an excellent starting point for both academic research and industrial applications in organic synthesis.

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